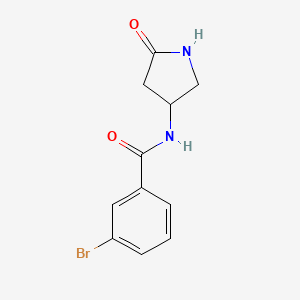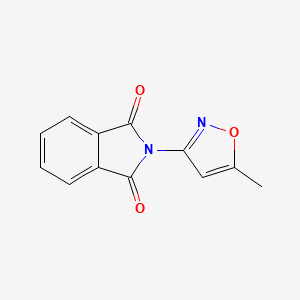![molecular formula C19H15F3N2O4S B2738869 Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1189444-36-7](/img/structure/B2738869.png)
Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate, also known as MFQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Antibacterial Agents
Quinoline derivatives have been studied extensively for their potent antibacterial activities. For example, Kuramoto et al. (2003) found that certain quinolone derivatives exhibit significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinolones as therapeutic agents in combating bacterial infections (Kuramoto et al., 2003). Similarly, Miyamoto et al. (1990) synthesized quinoline-3-carboxylic acids with a methyl group at the 8-position, demonstrating high antibacterial activity against a range of bacteria (Miyamoto et al., 1990).
Synthesis Methodologies
Research has also focused on developing novel synthesis methods for quinoline derivatives. Ruiz et al. (2017) reported a Ru-catalyzed C-H functionalization of phenylglycine derivatives, leading to the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates, demonstrating the versatility of quinoline synthesis approaches (Ruiz et al., 2017).
Fluorescence and Sensor Applications
Quinoline derivatives are known for their fluorescence properties, making them useful in sensor development. Smeyanov et al. (2017) explored mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers as fluorescent dipoles, potentially applicable in sensing technologies (Smeyanov et al., 2017).
Properties
IUPAC Name |
[4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-12-1-2-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(29(17,26)27)19(25)23-3-5-28-6-4-23/h1-2,7-11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBILCRQUVMHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
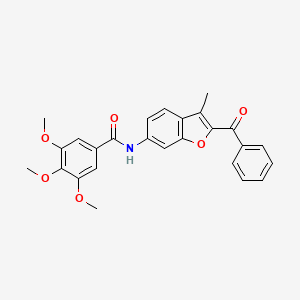

![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)

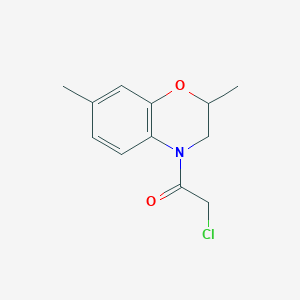
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
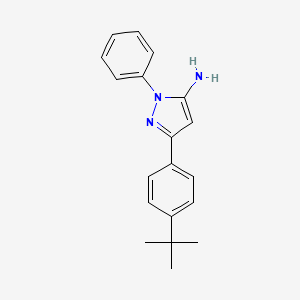
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)
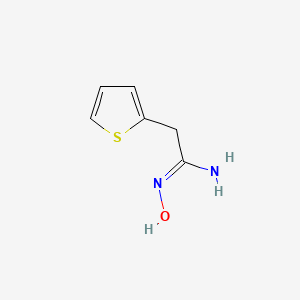
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)
